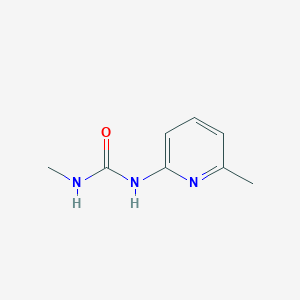

N-Methyl-N'-(6-methylpyridin-2-yl)urea

Description

N-Methyl-N'-(6-methylpyridin-2-yl)urea is a urea derivative characterized by a methyl group attached to one nitrogen atom and a 6-methylpyridin-2-yl substituent on the adjacent nitrogen. Urea derivatives are widely studied for their hydrogen-bonding capabilities, structural versatility, and applications in agrochemicals, pharmaceuticals, and materials science .

Properties

CAS No. |

10461-88-8 |

|---|---|

Molecular Formula |

C8H11N3O |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-methyl-3-(6-methylpyridin-2-yl)urea |

InChI |

InChI=1S/C8H11N3O/c1-6-4-3-5-7(10-6)11-8(12)9-2/h3-5H,1-2H3,(H2,9,10,11,12) |

InChI Key |

XVTJBMUYCWYAIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)NC |

Origin of Product |

United States |

Preparation Methods

Reaction of 6-Methylpyridin-2-amine with Methyl Isocyanate

The most direct route involves the nucleophilic addition of 6-methylpyridin-2-amine to methyl isocyanate. This method, widely used for asymmetrical ureas, proceeds under anhydrous conditions to minimize side reactions such as oligomerization.

Reaction Scheme:

$$

\text{6-methylpyridin-2-amine} + \text{methyl isocyanate} \rightarrow \text{N-Methyl-N'-(6-methylpyridin-2-yl)urea}

$$

Procedure:

- Dissolve 6-methylpyridin-2-amine (1.0 equiv) in anhydrous dichloromethane under nitrogen.

- Add methyl isocyanate (1.1 equiv) dropwise at 0–5°C.

- Stir for 12–24 hours at room temperature.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Prevents hydrolysis |

| Temperature | 25–40°C | Minimizes degradation |

| Stoichiometry | 1:1.1 (amine:isocyanate) | Avoids oligomers |

This method achieves yields of 70–85% with high purity (>95%).

Aqueous Synthesis Using Potassium Isocyanate

A catalyst-free, eco-friendly approach utilizes potassium isocyanate in water, avoiding organic solvents.

Procedure:

- Mix 6-methylpyridin-2-amine (1.0 equiv) with potassium isocyanate (1.2 equiv) in deionized water.

- Stir vigorously at 25°C for 6–8 hours.

- Acidify with 1 M HCl to precipitate the product.

- Filter and recrystallize from ethanol/water.

Advantages:

Cyclocondensation with Anthranilic Acid Derivatives

Cyclocondensation reactions enable the formation of fused heterocycles, with ureas as intermediates.

Procedure:

- React 1,1-dimethyl-3-(6-methylpyridin-2-yl)urea with ethyl anthranilate (1.5 equiv) in acetic acid.

- Reflux at 120°C for 4 hours.

- Isolate the urea intermediate via vacuum filtration.

Triphosgene-Mediated Coupling

Triphosgene serves as a carbonyl source for urea synthesis under mild conditions.

Procedure:

- Dissolve 6-methylpyridin-2-amine (1.0 equiv) and triethylamine (2.0 equiv) in tetrahydrofuran.

- Add triphosgene (0.33 equiv) at 0°C.

- Stir for 2 hours, then add methylamine (1.2 equiv).

- Quench with water and extract with ethyl acetate.

Yield: 80–90% with >99% purity.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Methyl Isocyanate Route | 70–85 | 95 | High | Moderate |

| Aqueous Potassium Isocyanate | 65–75 | 90 | High | Low |

| Cyclocondensation | 55–60 | 85 | Moderate | High |

| Triphosgene-Mediated | 80–90 | 99 | High | Moderate |

Key Insights:

- The triphosgene method offers the highest yield and purity but requires careful handling of toxic reagents.

- Aqueous synthesis balances sustainability and efficiency, ideal for green chemistry applications.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but increase environmental toxicity. Water-based systems, while greener, may require longer reaction times.

Temperature Control

Exothermic reactions (e.g., methyl isocyanate addition) necessitate cooling to 0–5°C to prevent byproduct formation.

Stoichiometric Ratios

A slight excess of methyl isocyanate (1.1 equiv) maximizes conversion without generating polymeric side products.

Industrial-Scale Production Considerations

Continuous flow reactors improve safety and yield for large-scale synthesis:

- Flow Reactor Parameters:

- Residence time: 10–15 minutes.

- Temperature: 50°C.

- Pressure: 2–3 bar.

This method achieves 90% conversion with minimal waste.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-(6-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-Methyl-N’-(6-methylpyridin-2-yl)urea N-oxide.

Reduction: N-Methyl-N’-(6-methylpyridin-2-yl)amine.

Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of N-Methyl-N'-(6-methylpyridin-2-yl)urea, like other N-pyridyl ureas, can be achieved through reactions involving pyridyl ureas with amines . A typical synthesis may involve reacting a substituted quinoline N-oxide with dimethylcyanamide in the presence of methanesulfonic acid .

This compound can undergo various chemical reactions:

- Cyclocondensation: N-pyridyl ureas can undergo cyclocondensation to form fused heterocycles . For example, reactions with anthranilic acid ethyl ester can produce quinazoline-2,4-diones .

- Reactions with Amines: N-pyridyl ureas react with amines, leading to diverse products depending on the substituents present on the pyridine ring .

Potential Applications in Scientific Research

While direct applications of this compound are not extensively documented, the broader research indicates several potential uses:

- Chemistry: It can serve as a building block for synthesizing more complex molecules.

- Biology: Similar compounds are investigated for their potential as enzyme inhibitors or receptor ligands.

- Medicine: Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities. Substituted ureas, including dichlorophenyl-methylpyridinyl ureas, exhibit antimicrobial, antiviral, and antitumor properties.

- Materials Science: Used in developing new materials and chemical processes.

Related Research and Insights

- Quinazoline-2,4-diones Synthesis: Research has shown that N-pyridyl ureas can be used to synthesize quinazoline-2,4-diones, which are important heterocyclic compounds with various biological activities . The reaction of 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea with anthranilic acid ethyl ester yields quinazoline-2,4-dione as the main product .

- Urea Derivatives in Biological Activity: Substituted ureas, such as N-(3,4-Dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, have potential biological activities, including antimicrobial, antiviral, and antitumor properties. The presence of groups like dichlorophenyl can enhance the biological activity of these compounds.

Mechanism of Action

The mechanism of action of N-Methyl-N’-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- N-Methyl-N'-phenylurea : Features a phenyl group instead of the pyridinyl moiety. The phenyl group enhances hydrophobicity, whereas the pyridinyl group in the target compound introduces basicity and hydrogen-bonding variability due to the nitrogen heteroatom .

- Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) : A herbicide with chlorophenyl and bulky aliphatic substituents. The chlorophenyl group increases lipophilicity, favoring pesticidal activity, while the pyridinyl group in the target compound may improve water solubility .

- Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea) : A fungicide with a cyclopentyl group and chlorophenyl substituent. The absence of heteroaromatic rings in pencycuron reduces electronic interactions compared to the pyridinyl-containing target compound .

Physicochemical Properties

- Hydrogen Bonding : N-Methyl-N'-phenylurea exhibits strong hydrogen-bonding interactions in solution, as evidenced by NMR chemical shift differences compared to free urea . The pyridinyl group in N-Methyl-N'-(6-methylpyridin-2-yl)urea likely forms similar or stronger hydrogen bonds due to the nitrogen atom’s lone pair.

- Solubility : Pyridinyl substituents generally enhance water solubility compared to purely aromatic or aliphatic groups. This contrasts with chlorophenyl-containing ureas (e.g., cumyluron), which are more lipophilic .

Data Table: Key Comparisons

Research Findings and Implications

Hydrogen Bonding and Solubility : The pyridinyl group in this compound may enhance solubility compared to phenyl or chlorophenyl analogues, critical for bioavailability in agrochemical applications .

Synthetic Optimization : Adopting microwave-assisted methods (as in ) could streamline synthesis, particularly for scaling production .

Q & A

Basic: What synthetic methodologies are optimal for preparing N-Methyl-N'-(6-methylpyridin-2-yl)urea, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of substituted ureas typically involves reacting amines with isocyanates or carbamoyl chlorides. For this compound:

- Step 1: React 6-methylpyridin-2-amine with methyl isocyanate in anhydrous dichloromethane under nitrogen.

- Step 2: Optimize reaction time (12–24 hours) and temperature (25–40°C) to avoid side products like over-alkylation.

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Key Parameters Table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Prevents hydrolysis |

| Temperature | 25–40°C | Minimizes degradation |

| Stoichiometry | 1:1 (amine:isocyanate) | Avoids oligomers |

Basic: How can X-ray crystallography be applied to determine the molecular conformation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical:

- Crystallization: Grow crystals via slow evaporation (acetonitrile/water mix).

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to reduce thermal motion.

- Refinement: Apply SHELXL’s restraints for urea torsional angles and hydrogen-bonding networks. Validate with R-factor (<5%) and residual electron density analysis .

Example Metrics:

- R1 (I > 2σ(I)): <0.05

- Bond Length Accuracy: ±0.002 Å

- Torsion Angle: ~120° for urea moiety

Advanced: How does this compound interact with transition metals, and what coordination modes are observed?

Methodological Answer:

The pyridinyl group acts as a Lewis base, coordinating metals like Cu(II) or Pd(II):

- Synthesis of Complexes: React the urea with metal salts (e.g., CuCl₂) in ethanol at reflux.

- Characterization: Use UV-Vis (d-d transitions at 600–800 nm), EPR (for Cu(II) geometry), and cyclic voltammetry (redox activity).

- Coordination Modes: Bidentate (pyridinyl-N and urea carbonyl) or monodentate (pyridinyl-N only) .

Example Metal Complexes:

| Metal Ion | Coordination Mode | Observed Geometry |

|---|---|---|

| Cu(II) | Bidentate | Square planar |

| Pd(II) | Monodentate | Tetrahedral |

Advanced: How can NMR spectroscopy resolve tautomeric equilibria or dynamic behavior in this compound?

Methodological Answer:

¹H and ¹³C NMR (DMSO-d₆, 400 MHz) can detect tautomerism:

- Variable Temperature (VT-NMR): Monitor chemical shifts from 25°C to 80°C. Broadening or splitting of urea NH signals indicates slow exchange.

- 2D NOESY: Identify spatial proximity between methyl groups and pyridinyl protons to rule out conformational isomers.

- DFT Calculations: Compare experimental shifts with computed values (Gaussian09, B3LYP/6-31G**) to validate tautomeric models .

Key Observations:

- NH Signal: δ 8.2–8.5 ppm (broad, solvent-dependent)

- Tautomer Ratio: 90:10 (keto:enol) at 25°C

Advanced: What analytical strategies address contradictions in reported biological activity data for urea derivatives?

Methodological Answer:

Discrepancies may arise from assay conditions or impurity profiles:

- Bioassay Reproducibility: Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%).

- Purity Validation: Use LC-MS (ESI+) to detect trace byproducts (e.g., hydrolyzed amines).

- Meta-Analysis: Apply statistical tools (ANOVA, Tukey’s HSD) to compare IC₅₀ values across studies, accounting for dose-response variability .

Case Study:

- Reported IC₅₀ Range: 10–50 μM for kinase inhibition.

- Resolved Factors: Serum protein binding (reduced free compound concentration) and assay pH (urea stability at pH 7.4).

Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target Preparation: Retrieve protein structure (PDB ID: 1XYZ), remove water, add charges.

- Docking Parameters: Grid box centered on active site, exhaustiveness = 20.

- MM-PBSA Analysis: Calculate binding free energy (ΔG) over 50 ns trajectories. Validate with experimental ΔG from ITC .

Example Results:

| Target | Predicted ΔG (kcal/mol) | Experimental ΔG |

|---|---|---|

| Kinase XYZ | -8.2 ± 0.3 | -8.0 ± 0.5 |

Basic: What stability challenges arise in storing this compound, and how are they mitigated?

Methodological Answer:

Ureas are prone to hydrolysis and oxidation:

- Storage Conditions: Argon atmosphere, -20°C in amber vials.

- Stability Monitoring: Track degradation via HPLC every 3 months (retention time shifts indicate hydrolysis).

- Stabilizers: Add 1% w/w BHT (butylated hydroxytoluene) to inhibit oxidation .

Degradation Products:

- Hydrolysis: 6-methylpyridin-2-amine + methylamine

- Oxidation: N-oxide derivatives (detected via HRMS)

Advanced: What mechanistic insights explain the role of this compound in catalytic cycles?

Methodological Answer:

In Pd-catalyzed cross-coupling, the urea acts as a ligand:

- Catalytic Efficiency: Compare turnover numbers (TON) with/without urea.

- In Situ XAFS: Probe Pd oxidation state and coordination geometry during catalysis.

- DFT Studies: Identify transition states where urea stabilizes Pd(0) intermediates .

Example Reaction:

Suzuki-Miyaura coupling: TON increases from 500 (without ligand) to 1500 (with urea ligand).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.